molecular formula C15H17BrN4O B6698965 N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

Cat. No.: B6698965
M. Wt: 349.23 g/mol
InChI Key: YDCCGZXCTJTRCB-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine is a complex organic compound that features a combination of heterocyclic structures, including a bromofuran moiety and a triazolopyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-2-5-12(17-10-11-7-8-13(16)21-11)15-19-18-14-6-3-4-9-20(14)15/h3-4,6-9,12,17H,2,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCGZXCTJTRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NN=C2N1C=CC=C2)NCC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine typically involves multiple steps, starting with the preparation of the bromofuran and triazolopyridine intermediates. The bromofuran intermediate can be synthesized through bromination of furan, while the triazolopyridine intermediate is prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furanones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazolopyridine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromofuran moiety may also contribute to its overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine is unique due to its specific combination of a bromofuran moiety and a triazolopyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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